molecular formula C18H21FN6O3S3 B11313104 2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11313104
M. Wt: 484.6 g/mol
InChI Key: DFXONYUGDIIAQY-UHFFFAOYSA-N
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Description

2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a triazole ring, a thiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfonamide Group: This step involves the reaction of the triazole intermediate with a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, under basic conditions.

    Formation of the Thiazole Ring: This can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Final Coupling: The final step involves coupling the triazole-sulfonamide intermediate with the thiazole derivative using appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Biological Research: The compound can be used as a probe to study enzyme interactions and protein binding.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The triazole and thiazole rings can enhance binding affinity and specificity through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-ETHYL-5-{[N-(4-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE
  • 2-[(4-ETHYL-5-{[N-(4-BROMOPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE

Uniqueness

The presence of the 4-fluorophenyl group in 2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE imparts unique electronic properties that can influence its biological activity and chemical reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C18H21FN6O3S3

Molecular Weight

484.6 g/mol

IUPAC Name

2-[[4-ethyl-5-[(4-fluoro-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H21FN6O3S3/c1-4-24-15(9-25(31(3,27)28)14-7-5-13(19)6-8-14)22-23-18(24)30-11-16(26)21-17-20-12(2)10-29-17/h5-8,10H,4,9,11H2,1-3H3,(H,20,21,26)

InChI Key

DFXONYUGDIIAQY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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